![molecular formula C16H14N4O3S B6080264 N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6080264.png)
N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
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Overview
Description
N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been shown to possess significant pharmacological activity against various diseases.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide involves the inhibition of various enzymes and proteins involved in disease progression. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which makes it a potential anticancer agent. It also inhibits the activity of bacterial DNA gyrase, making it a potential antibacterial agent.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory effects, making it a potential therapy for inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is its broad-spectrum activity against various diseases. However, its limitations include its toxicity and potential side effects, which require further investigation.
Future Directions
Future research on N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide should focus on its potential use as a therapy for various diseases, including cancer, bacterial and viral infections, and inflammatory disorders. Further investigation is needed to determine its toxicity and potential side effects, as well as its optimal dosage and administration. Additionally, research should focus on the development of novel analogs with improved pharmacological activity and reduced toxicity.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide involves the reaction of 2-mercaptobenzimidazole with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by subsequent purification steps.
Scientific Research Applications
N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant activity against various diseases, including cancer, bacterial and viral infections, and inflammatory disorders.
properties
IUPAC Name |
N-(2-methylphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-10-4-2-3-5-12(10)17-15(21)9-24-16-18-13-7-6-11(20(22)23)8-14(13)19-16/h2-8H,9H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZRIUFVBRFAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
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